molecular formula C12H25ClN2O2 B3020426 tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride CAS No. 2228894-57-1

tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride

Cat. No.: B3020426
CAS No.: 2228894-57-1
M. Wt: 264.79
InChI Key: HOADHZHMSLXEJQ-UHFFFAOYSA-N
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Description

tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C12H24N2O2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3,3-dimethylpiperidine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    tert-Butyl carbamate: reacts with .

    Hydrochloric acid: is added to the reaction mixture.

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl (3,3-dimethylpiperidin-4-yl)(methyl)carbamate
  • tert-Butyl (3-mercaptopyridin-4-yl)carbamate

Uniqueness

tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride is unique due to its specific structural features, such as the presence of the tert-butyl group and the 3,3-dimethylpiperidine moiety. These features confer distinct reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5;/h9,13H,6-8H2,1-5H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOADHZHMSLXEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1NC(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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